2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Overview
Description
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is a chemical compound that features both fluorine and trifluoromethyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced via radical intermediates . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinonitrile core.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.
Scientific Research Applications
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2-Chlorophenyl)-6-(trifluoromethyl)nicotinonitrile: Contains a chlorine atom instead of a fluorine atom.
2-(2-Fluorophenyl)-6-(difluoromethyl)nicotinonitrile: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-4-2-1-3-9(10)12-8(7-18)5-6-11(19-12)13(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPCIXTVYWEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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